6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole
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Overview
Description
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole is a complex heterocyclic compound that features both pyrimidine and benzimidazole moieties. These structures are known for their significant pharmacological activities and are often used in the design of medicinal compounds. The unique arrangement of these rings in a single molecule provides a platform for diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole typically involves multi-step organic reactions. One common approach is the condensation of pyrimidine derivatives with benzimidazole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine moiety and exhibit similar pharmacological activities.
Indole derivatives: Indole-containing compounds have diverse biological activities and are structurally related to benzimidazole derivatives.
Benzimidazole derivatives: These compounds are widely studied for their therapeutic potential and share structural similarities with the target compound.
Uniqueness
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole is unique due to its combination of pyrimidine and benzimidazole rings, which confer distinct biological activities and potential therapeutic applications. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
The compound 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole is a complex organic molecule that falls within the category of benzimidazole derivatives. Benzimidazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The chemical structure of the compound can be represented as follows:
This structure features two pyrimidine rings and a butadiene linker, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates through reactions such as condensation and cyclization. The detailed synthetic pathway can be summarized in the following table:
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Condensation | Pyrimidine derivatives | Acidic catalyst |
2 | Cyclization | Benzimidazole derivatives | Heat |
3 | Coupling | Butadiene derivatives | Base catalyst |
Anticancer Properties
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study focusing on related benzimidazole compounds demonstrated that they can sensitize cancer cells to radiotherapy by generating reactive oxygen species (ROS), leading to DNA damage and subsequent activation of apoptotic pathways. The specific compound may share these mechanisms due to its structural similarities with known active compounds .
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. Compounds with pyridine and pyrimidine substitutions have shown effectiveness against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Anticancer Study : In a recent experiment, a series of benzimidazole derivatives were tested against human melanoma cells. The results indicated that the presence of pyrimidine rings significantly enhanced cytotoxicity compared to compounds lacking these moieties. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased Annexin V staining in treated cells .
- Antimicrobial Study : Another study evaluated the antimicrobial efficacy of similar benzimidazole derivatives against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative, suggesting that modifications in the benzimidazole structure can lead to enhanced antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural features. Key factors influencing activity include:
- Substitution Patterns : The position and nature of substituents on the benzimidazole ring can significantly alter potency.
- Linker Length and Composition : Variations in the length and type of linker (e.g., butadiene) affect bioavailability and interaction with biological targets.
A comprehensive review highlighted that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against various pathogens .
Properties
CAS No. |
648415-52-5 |
---|---|
Molecular Formula |
C26H18N8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H18N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1-16H,(H,31,33)(H,32,34) |
InChI Key |
RBALTROMHDSWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)C=CC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
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